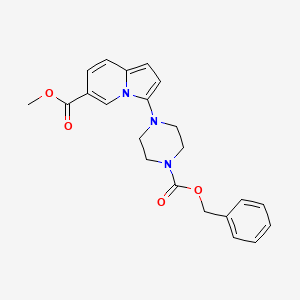

Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate

Beschreibung

Methyl 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)indolizine-6-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a piperazine moiety modified by a benzyloxy carbonyl group and a methyl ester at the 6-position. Indolizine derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties. The benzyloxy carbonyl (Cbz) group on the piperazine nitrogen enhances stability during synthesis and modulates pharmacokinetic properties, while the methyl ester improves solubility and serves as a handle for further derivatization .

Eigenschaften

Molekularformel |

C22H23N3O4 |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

methyl 3-(4-phenylmethoxycarbonylpiperazin-1-yl)indolizine-6-carboxylate |

InChI |

InChI=1S/C22H23N3O4/c1-28-21(26)18-7-8-19-9-10-20(25(19)15-18)23-11-13-24(14-12-23)22(27)29-16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 |

InChI-Schlüssel |

QLPXWGJRQQLJFI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CN2C(=CC=C2N3CCN(CC3)C(=O)OCC4=CC=CC=C4)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Stepwise Preparation

Reaction Conditions and Catalysts

- Bases: Sodium hydride, potassium carbonate, cesium carbonate are commonly used to deprotonate intermediates and facilitate nucleophilic attacks.

- Lewis Acids: Titanium tetrachloride and boron trifluoride catalyze cyclization and dehydration steps critical for indolizine ring closure.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred to dissolve reagents and stabilize intermediates.

- Temperature: Reactions are generally conducted at temperatures ranging from 0 °C to reflux, depending on the step and reagent stability.

Mechanistic Insights

- The indolizine core is formed through a condensation reaction between pyridine derivatives and suitable electrophiles, often involving base-promoted cyclization.

- The piperazine substitution involves nucleophilic attack on an activated position of the indolizine ring or on a suitable leaving group.

- The benzyloxycarbonyl protecting group (Cbz) on the piperazine nitrogen prevents unwanted side reactions during synthesis and can be removed later if necessary.

- Esterification proceeds via nucleophilic substitution on the carboxyl group, typically using methylating agents under basic conditions.

3 Research Findings and Data

Yield and Purity

Typical yields for the overall synthesis range from 50% to 75%, depending on the efficiency of each step and purification methods employed. Purity is generally confirmed to be above 95% by NMR and HPLC analysis.

Analytical Characterization Summary

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR (1H, 13C) | Structural confirmation | Signals corresponding to indolizine protons, piperazine ring, benzyloxycarbonyl aromatic protons, and methyl ester group |

| MS (Mass Spectrometry) | Molecular weight confirmation | Molecular ion peak at m/z consistent with C22H23N3O4 (393.4 g/mol) |

| IR Spectroscopy | Functional group identification | Characteristic carbonyl stretches (~1700 cm⁻¹) for ester and carbamate groups |

| TLC | Reaction monitoring | Rf values indicative of intermediate and final product formation |

Summary Table of Key Physical and Chemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C22H23N3O4 |

| Molecular Weight | 393.4 g/mol |

| Melting Point | Not widely reported; depends on purity and crystallinity |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids/bases |

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)indolizine-6-carboxylic acid. This reaction is critical for further functionalization, such as amide bond formation.

Typical Conditions :

-

Basic Hydrolysis : NaOH (2–3 eq.) in MeOH/H₂O (3:1), reflux for 6–8 hours.

-

Acidic Hydrolysis : HCl (concentrated) in THF/H₂O, 60°C for 12 hours.

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis | NaOH, MeOH/H₂O, reflux | Carboxylic acid formation | 85–90% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate anion, which is protonated in acidic workup.

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen, protected by the Cbz group, can participate in substitution reactions after deprotection. The Cbz group is typically removed via hydrogenolysis, exposing the secondary amine for further modifications such as alkylation or acylation .

Deprotection Conditions :

-

Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C in EtOH, 25°C for 4 hours .

-

Acidic Cleavage : TFA/CH₂Cl₂ (1:1), 0°C to room temperature for 2 hours .

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Cbz deprotection | H₂, Pd/C, EtOH | Free piperazine amine generation | 95% |

Post-Deprotection Reactions :

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of Et₃N.

Coupling Reactions at the Indolizine Core

The indolizine scaffold supports palladium-catalyzed cross-coupling reactions. While the parent compound lacks halide substituents, synthetic intermediates derived from it (e.g., brominated indolizines) can undergo Suzuki-Miyaura or Buchwald-Hartwig couplings .

Example Protocol :

-

Suzuki Coupling : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.) in dioxane/H₂O (4:1), 80°C for 12 hours .

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl indolizine derivatives | 70–75% |

Metabolic Transformations

In biological systems, the methyl ester group is susceptible to hydrolysis by esterases, forming the carboxylic acid metabolite. This transformation impacts the compound’s pharmacokinetic profile .

| Reaction | Enzymatic Conditions | Outcome | Reference |

|---|---|---|---|

| Enzymatic hydrolysis | Esterases (in vivo) | Carboxylic acid metabolite |

Stability Under Synthetic Conditions

The compound demonstrates stability in common organic solvents (e.g., DMF, THF) but degrades under prolonged exposure to strong acids or bases.

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH < 2 or pH > 10 | Ester hydrolysis within 1 hour | |

| Ambient temperature in DMF | Stable for >24 hours |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate is , with a molecular weight of approximately 394.46 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, along with an indolizine moiety that contributes to its biological activity.

Antitumor Activity

One of the primary applications of this compound lies in its antitumor properties. Research indicates that derivatives of indolizine compounds exhibit significant inhibitory effects on various cancer cell lines. The presence of the piperazine group enhances its interaction with biological targets, particularly receptor tyrosine kinases involved in tumor proliferation.

Case Study:

A study demonstrated that similar indolizine derivatives inhibited the proliferation of human endothelial cells, suggesting potential applications in anti-angiogenic therapies . The compound's ability to target multiple kinases, including VEGFR and EGFR, positions it as a promising candidate for further development in cancer therapeutics.

Neurological Applications

The piperazine component is also associated with neuroactive properties. Compounds containing piperazine have been explored for their efficacy in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Study:

Research has shown that piperazine derivatives can influence serotonin and dopamine receptors, which are crucial in the management of conditions like depression and anxiety . This suggests that Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate may have potential as a therapeutic agent in psychiatry.

Biochemical Mechanisms

The compound's mechanism of action primarily involves the inhibition of kinase activity. This inhibition can disrupt signaling pathways that lead to cell proliferation and survival, particularly in cancer cells.

Table 1: Inhibition Profiles of Indolizine Derivatives on Kinases

Synthetic Applications

Beyond its biological implications, Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate serves as a building block in synthetic organic chemistry. Its unique structure allows for further functionalization, enabling the synthesis of more complex molecules.

Example:

The compound can be utilized as an intermediate in the synthesis of novel pharmacophores or as a scaffold for developing multi-target drugs . Its reactivity can be exploited to introduce various functional groups that enhance solubility or bioavailability.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group may play a role in modulating the compound’s binding affinity and specificity. The piperazine ring can interact with neurotransmitter receptors, potentially influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiazole-Urea Scaffolds

Compounds from Molecules (2013) share structural motifs with the target molecule, particularly the piperazine moiety and aromatic substituents. For example:

Key Differences :

- The target compound replaces the urea and thiazole groups with an indolizine ring, reducing molecular weight (estimated ~450–500 g/mol vs. 534–709 g/mol for urea derivatives) and altering electronic properties.

Table 1: Physical and Spectroscopic Comparison

| Compound Class | Core Structure | Key Substituent | Yield (%) | Melting Point (°C) | ESI-MS m/z ([M+H]+) |

|---|---|---|---|---|---|

| Target Compound | Indolizine | Cbz-piperazine, methyl ester | N/A | N/A | ~450–500 (estimated) |

| Piperazine-Thiazole-Ureas | Thiazole-Urea | Trifluoromethylphenyl | 70.7–88.2 | 188–207 | 484.2–709.9 |

| Benzothiazole-Piperazines | Benzothiazole | Boc-piperazine | N/A | 216–258 | ~400–600 (LC–MS) |

Benzothiazole-Piperazine Derivatives

describes benzothiazole-piperazine compounds like 3 and 4a–c , which share a Boc-protected piperazine group. For example:

Key Differences :

Functional Group Impact

- Cbz vs. Boc Protection : The benzyloxy carbonyl (Cbz) group in the target compound is acid-labile, whereas the Boc group in ’s compounds is base-sensitive. This distinction affects synthetic strategies and stability under physiological conditions .

- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., compound 3 in ), which may improve blood-brain barrier penetration .

Research Implications and Limitations

However, the indolizine core’s unique electronic profile and reduced steric hindrance warrant further investigation into its reactivity, binding affinity, and metabolic pathways.

Critical Knowledge Gaps:

- Melting points, solubility, and biological activity data for the target compound are absent in the provided literature.

- Direct comparisons with indolizine analogues (e.g., unsubstituted indolizines or ester-modified derivatives) are needed.

Biologische Aktivität

Methyl 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)indolizine-6-carboxylate is a synthetic compound that belongs to the indolizine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 379.4 g/mol

- CAS Number : 2177263-26-0

Indolizine derivatives, including methyl 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)indolizine-6-carboxylate, exhibit a variety of biological activities through several mechanisms:

- Antioxidant Activity : Indolizines have been shown to possess significant antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals and reducing lipid peroxidation .

- Antimicrobial Properties : Research indicates that indolizine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compounds have been tested for their Minimum Inhibitory Concentration (MIC) values against these pathogens .

- Anti-inflammatory Effects : Studies have demonstrated that certain indolizine derivatives can reduce inflammation, making them potential candidates for treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Some indolizine derivatives have shown promising results in vitro against various cancer cell lines, indicating potential use as anticancer agents. For example, specific compounds displayed cytotoxicity with IC50 values comparable to established chemotherapeutics .

Antioxidant Activity

A study exploring the antioxidant potential of various indolizine derivatives revealed that these compounds effectively reduced oxidative stress markers in cellular models. The assays included DPPH scavenging activity and ferric ion reducing antioxidant power (FRAP), demonstrating a robust antioxidant profile .

Antimicrobial Activity

In a systematic evaluation of antimicrobial efficacy, methyl 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)indolizine-6-carboxylate was tested against multiple bacterial strains. The results indicated significant inhibition of bacterial growth, with MIC values suggesting effective concentrations for therapeutic applications .

Anti-inflammatory Properties

Research on the anti-inflammatory effects of indolizine derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. One study reported that specific derivatives significantly reduced TNF-alpha and IL-6 levels in activated macrophages .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.